molecular formula C11H10F2N2O B2397764 N-(2,2-Difluoro-2-pyridin-3-ylethyl)but-2-ynamide CAS No. 2411298-23-0

N-(2,2-Difluoro-2-pyridin-3-ylethyl)but-2-ynamide

Cat. No.: B2397764
CAS No.: 2411298-23-0
M. Wt: 224.211
InChI Key: RYNGBNLKBCGREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Difluoro-2-pyridin-3-ylethyl)but-2-ynamide is a chemical compound characterized by the presence of a difluoropyridinyl group attached to an ethyl chain, which is further connected to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluoro-2-pyridin-3-ylethyl)but-2-ynamide typically involves the reaction of a difluoropyridinyl ethyl halide with a but-2-ynamide precursor under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoro-2-pyridin-3-ylethyl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoropyridinyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

N-(2,2-Difluoro-2-pyridin-3-ylethyl)but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoro-2-pyridin-3-ylethyl)but-2-ynamide involves its interaction with specific molecular targets. The difluoropyridinyl group can engage in hydrogen bonding and π-π interactions with target proteins or enzymes, influencing their activity. The but-2-ynamide moiety can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Difluoroethyl)but-2-ynamide
  • N-(2,2-Difluoro-2-pyridinyl)but-2-ynamide
  • N-(2,2-Difluoro-2-pyridin-3-ylethyl)but-2-ynylamine

Uniqueness

N-(2,2-Difluoro-2-pyridin-3-ylethyl)but-2-ynamide is unique due to the presence of both the difluoropyridinyl and but-2-ynamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2,2-difluoro-2-pyridin-3-ylethyl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c1-2-4-10(16)15-8-11(12,13)9-5-3-6-14-7-9/h3,5-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNGBNLKBCGREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C1=CN=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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